1-[(E)-Phenyldiazenyl]-1H-pyrazole
Description
Significance of Pyrazole (B372694) and Azobenzene (B91143) Scaffolds in Organic Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. researchgate.netnih.gov Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comnih.govglobalresearchonline.net The stability of the pyrazole ring and its capacity for diverse substitutions make it a versatile building block in the synthesis of new chemical entities. researchgate.netnih.gov Ludwig Knorr first coined the term "pyrazole" in 1883. researchgate.net
Similarly, the azobenzene scaffold, characterized by the N=N double bond connecting two phenyl rings, is a cornerstone of color chemistry and materials science. Its photochromic properties, where the molecule can isomerize between its trans and cis forms upon light irradiation, have led to applications in molecular switches, optical data storage, and photopharmacology. The synthesis of azobenzene derivatives is often straightforward, allowing for a high degree of functionalization. mdpi.com
Overview of Azopyrazole Compounds and Their Research Relevance
Azopyrazoles, which incorporate both the pyrazole and azo functionalities, represent a synergistic class of compounds. The combination of these two scaffolds can lead to molecules with novel electronic, optical, and biological properties. scholarsresearchlibrary.com Researchers are particularly interested in how the electron-donating or -withdrawing nature of substituents on both the pyrazole and phenyl rings can modulate the characteristics of the entire molecule. nih.gov These compounds have practical applications as dyes for various fibers and are important precursors for synthesizing polycyclic compounds. nih.gov
Historical Context and Evolution of Academic Research on 1-[(E)-Phenyldiazenyl]-1H-pyrazole
The synthesis of aryl-azo-pyrazoles is typically achieved through the coupling of aryl-azo-ethyl acetoacetate (B1235776) derivatives with hydrazine (B178648) derivatives. scholarsresearchlibrary.com Early research on azopyrazoles was largely focused on their use as dyes and pigments. However, in recent decades, the focus has shifted towards their potential applications in medicinal chemistry and materials science. This has been driven by advancements in synthetic methodologies and a deeper understanding of the structure-property relationships in these compounds.
Scope and Objectives of Current Academic Inquiry into this compound
Current academic research on this compound is multifaceted. A primary objective is the synthesis and characterization of new derivatives with tailored properties. This includes investigating the effects of different substituents on their absorption spectra, photoisomerization behavior, and biological activity. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to complement experimental findings and to predict the properties of novel compounds. nih.gov A significant area of inquiry is the exploration of their potential as anticancer agents, with studies evaluating their efficacy against various cancer cell lines. mdpi.com
Structure
3D Structure
Properties
CAS No. |
89453-08-7 |
|---|---|
Molecular Formula |
C9H8N4 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
phenyl(pyrazol-1-yl)diazene |
InChI |
InChI=1S/C9H8N4/c1-2-5-9(6-3-1)11-12-13-8-4-7-10-13/h1-8H |
InChI Key |
SYPNWKBYGRAMPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NN2C=CC=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 E Phenyldiazenyl 1h Pyrazole and Analogues
Strategies for the Construction of the 1-Phenyldiazenyl Pyrazole (B372694) Core
The creation of the 1-phenyldiazenyl pyrazole scaffold is primarily achieved through well-established diazotization and coupling reactions, although alternative pathways are also being explored.
Diazotization and Coupling Reactions with 1H-Pyrazole
The most traditional and widely employed method for synthesizing 1-[(E)-phenyldiazenyl]-1H-pyrazole involves a two-step process: the diazotization of an aniline (B41778) derivative followed by a coupling reaction with 1H-pyrazole. icrc.ac.irdergipark.org.tr
Diazotization: In this initial step, an aromatic primary amine, such as aniline, is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). This reaction converts the amino group into a highly reactive diazonium salt. icrc.ac.irrsc.org
Coupling Reaction: The resulting diazonium salt is an electrophile that readily attacks the electron-rich pyrazole ring. The coupling reaction is usually carried out in a neutral to slightly alkaline medium. icrc.ac.irresearchgate.net The nitrogen of the pyrazole ring acts as the nucleophile, leading to the formation of the N-N azo linkage and yielding the 1-phenyldiazenyl pyrazole structure. dergipark.org.tr
The general reaction is depicted below: Aniline + NaNO₂ + 2HCl → Phenyldiazonium chloride + NaCl + 2H₂O Phenyldiazonium chloride + 1H-Pyrazole → this compound + HCl
Alternative Synthetic Pathways for this compound
While diazotization and coupling remain the primary route, researchers have investigated alternative methods for the synthesis of azo compounds, which could be adapted for this compound. These include:
Oxidative Dehydrogenative Coupling: This strategy involves the direct oxidation of aromatic amines or hydrazines to form the azo linkage. For instance, the oxidative dehydrogenative coupling of pyrazol-5-amines has been shown to selectively form functionalized heteroaromatic azo compounds. mdpi.comnih.gov Oxidants like tert-butyl hydroperoxide (TBHP) in the presence of a catalyst can facilitate this transformation. mdpi.com
Reductive Coupling of Nitroaromatics: Another approach involves the one-step synthesis from aromatic nitro compounds. This method is considered more economical and environmentally friendly as it bypasses the need to first reduce the nitro compound to an amine. mdpi.com Catalytic systems, including those based on gold nanoparticles and electrochemical methods with catalysts like samarium iodide, have been explored for this purpose. mdpi.com
From Other Heterocyclic Systems: Substituted pyrazoles can also be synthesized through the condensation reactions of other heterocyclic compounds. For example, the reaction of (Z)-3-Acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol with arylhydrazines can yield pyrazole derivatives in high yields. nih.gov
Regioselectivity and Stereoselectivity Control in the Synthesis of this compound
Achieving specific regio- and stereoisomers is a critical aspect of synthesizing this compound.
Regioselectivity: The term regioselectivity refers to the control of the position of the incoming phenyldiazenyl group on the pyrazole ring. In the case of unsubstituted 1H-pyrazole, the coupling reaction with the diazonium salt typically occurs at the N1 position due to the nucleophilic nature of the nitrogen atom. However, for substituted pyrazoles, the position of substitution can be influenced by the electronic and steric effects of the existing substituents. acs.orgnih.gov The use of specific solvents, such as fluorinated alcohols, has been shown to dramatically increase regioselectivity in pyrazole formation. acs.org Directed metalation using sterically hindered bases can also achieve highly regioselective functionalization of aryl azoles. nih.gov
Stereoselectivity: The azo bridge in 1-phenyldiazenyl pyrazole can exist in two geometric isomers: (E) and (Z). The (E)-isomer, where the phenyl and pyrazole rings are on opposite sides of the N=N double bond, is generally the more thermodynamically stable and, therefore, the predominant product under standard reaction conditions. beilstein-journals.orgnih.gov The (Z)-isomer can often be obtained by photochemical isomerization of the (E)-isomer. Computational studies have shown that ortho-substitution on the phenyl ring can drastically increase the thermal stability of the (Z)-isomer. beilstein-journals.org For N-vinylated pyrazoles, stereoselectivity can be controlled by the choice of catalyst, with silver carbonate favoring the (Z)-isomer. nih.gov
Optimization of Reaction Conditions and Yield for this compound Synthesis
Maximizing the yield and purity of this compound necessitates the careful optimization of several reaction parameters.
| Parameter | Optimized Condition | Rationale |
| Temperature | 0-5 °C for diazotization | Prevents the decomposition of the unstable diazonium salt. icrc.ac.ir |
| pH | Acidic for diazotization, neutral to slightly alkaline for coupling | Ensures the formation of the diazonium salt and facilitates the nucleophilic attack by the pyrazole ring. icrc.ac.ir |
| Solvent | Aqueous media is common, but fluorinated alcohols can improve regioselectivity. acs.org | The choice of solvent can influence the solubility of reactants and the stability of intermediates. |
| Catalyst | Generally not required for the standard coupling reaction, but catalysts like p-toluenesulfonic acid can be used in solid-state reactions. icrc.ac.ir | Catalysts can enhance reaction rates and enable reactions under milder conditions. |
Systematic methods like the design of experiments can be employed to find the optimal reaction temperature and catalyst amount for related pyrazole syntheses. researchgate.net For instance, in some pyrazole syntheses, nano-ZnO has been used as an efficient catalyst, leading to excellent yields and shorter reaction times. nih.gov
Green Chemistry Approaches in the Synthesis of this compound
In line with the growing emphasis on sustainable chemical practices, several green chemistry approaches have been applied to the synthesis of pyrazole derivatives. nih.gov These methods aim to reduce waste, avoid hazardous substances, and improve energy efficiency. jetir.org
Green Solvents: The use of water, ethanol, or deep eutectic solvents (DES) as reaction media can replace hazardous organic solvents. rsc.orggsconlinepress.com DES, in particular, are gaining attention as they are often biodegradable, non-toxic, and can be recycled. rsc.org
Catalysis: The use of recyclable catalysts, such as ferric hydrogensulfate or ZrO2 nanoparticles, can make the process more environmentally benign. researchgate.net Ammonium chloride has also been reported as a green catalyst for pyrazole synthesis. jetir.org
Energy Sources: Microwave irradiation and ultrasound have been employed to accelerate reactions, often leading to higher yields and purity under milder conditions. gsconlinepress.com These methods can significantly reduce reaction times compared to conventional heating. gsconlinepress.com
Solid-State Synthesis: Performing reactions by grinding solid reactants together, sometimes with a catalytic amount of an acid like p-toluenesulfonic acid, can eliminate the need for solvents altogether. icrc.ac.ir
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) has been explored as an environmentally friendly alternative to water for dyeing processes involving azo pyrazole dyes. nih.gov
By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and efficient.
In Depth Spectroscopic and Structural Elucidation of 1 E Phenyldiazenyl 1h Pyrazole
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 1-[(E)-Phenyldiazenyl]-1H-pyrazole, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the proposed (E)-stereochemistry of the azo linkage and the precise connectivity between the phenyl and pyrazole (B372694) rings.
The ¹H and ¹³C NMR spectra provide the fundamental framework for the structure of this compound. The substitution at the N1 position of the pyrazole ring renders all three pyrazole protons (H-3, H-4, and H-5) and carbons (C-3, C-4, and C-5) magnetically non-equivalent, leading to distinct signals for each.
In the ¹H NMR spectrum, the pyrazole protons typically appear as distinct multiplets in the aromatic region. The H-3 and H-5 protons are adjacent to two nitrogen atoms, which influences their chemical shift. The phenyl group protons appear in their characteristic aromatic region, with chemical shifts influenced by the electron-withdrawing nature of the azo group.
The ¹³C NMR spectrum complements the proton data, showing distinct resonances for each carbon atom in the molecule. The chemical shifts of the pyrazole carbons are characteristic of the heterocyclic ring system, while the phenyl carbon signals are modulated by the diazenyl substituent. Complete assignment of ¹H and ¹³C NMR data for related 1-phenyl-1H-pyrazole derivatives has been achieved through the concerted use of 1D and 2D experiments. nih.gov
Expected ¹H and ¹³C NMR Chemical Shifts
The following table outlines the expected chemical shift ranges for the protons and carbons of this compound, based on data from analogous pyrazole and phenylazo compounds. nih.govresearchgate.netresearchgate.net
| Proton (¹H) NMR Data | Carbon (¹³C) NMR Data | ||
|---|---|---|---|
| Assignment | Expected Chemical Shift (δ, ppm) | Assignment | Expected Chemical Shift (δ, ppm) |
| Pyrazole H-3 | ~8.0 - 8.4 | Pyrazole C-3 | ~140 - 144 |
| Pyrazole H-4 | ~6.4 - 6.8 | Pyrazole C-4 | ~107 - 111 |
| Pyrazole H-5 | ~7.7 - 8.1 | Pyrazole C-5 | ~130 - 134 |
| Phenyl H-2'/H-6' (ortho) | ~7.8 - 8.2 | Phenyl C-1' (ipso) | ~150 - 154 |
| Phenyl H-3'/H-5' (meta) | ~7.4 - 7.8 | Phenyl C-2'/C-6' (ortho) | ~122 - 126 |
| Phenyl H-4' (para) | ~7.4 - 7.8 | Phenyl C-3'/C-5' (meta) | ~129 - 133 |
| Phenyl C-4' (para) | ~130 - 134 |
While 1D NMR provides initial data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between H-3 and H-4, and between H-4 and H-5 of the pyrazole ring. It would also reveal the coupling network within the phenyl ring, showing correlations between the ortho (H-2'/H-6'), meta (H-3'/H-5'), and para (H-4') protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). youtube.comepfl.ch It provides an unambiguous link between the proton and carbon skeletons. For example, the proton signal assigned to H-4 would show a cross-peak to the carbon signal assigned to C-4, confirming their direct bond.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation, as it reveals long-range correlations between protons and carbons over two to three bonds (and sometimes four). sdsu.eduyoutube.com This is vital for connecting the different fragments of the molecule. Key expected HMBC correlations for confirming the structure of this compound would include:
Correlations from the pyrazole H-3 and H-5 protons to the pyrazole carbons (e.g., H-3 to C-4 and C-5; H-5 to C-3 and C-4).
Crucially, a correlation from the phenyl ortho-protons (H-2'/H-6') to the pyrazole C-5, transmitted through the azo bridge, would definitively confirm the connectivity between the phenylazo moiety and the pyrazole ring at the N1 position.
Correlations from the pyrazole H-5 proton to the phenyl ipso-carbon (C-1').
Together, these 2D experiments provide a robust and unambiguous assignment of the entire molecular structure. nih.gov
Variable Temperature (VT) NMR studies can provide insight into dynamic processes occurring within the molecule, such as restricted bond rotation or tautomerism. For this compound, a potential dynamic process could be the restricted rotation around the N1-C1' (pyrazole-phenyl) bond or the N-N bond of the azo linkage. If the rotational barrier is significant, cooling the sample could lead to the broadening and eventual splitting of signals for the ortho- and meta-protons of the phenyl ring. Furthermore, in some related azo pyrazole dyes, the existence of azo-hydrazo tautomerism has been studied, which can be investigated using VT-NMR. nih.gov
Vibrational Spectroscopy Investigations (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com These methods are excellent for identifying the presence of specific functional groups and providing information about the molecular conformation.
The vibrational spectrum of this compound is dominated by bands corresponding to the pyrazole ring, the phenyl ring, and the central azo linkage.
Azo Group (–N=N–): The stretching vibration of the trans (E) azo group is a key diagnostic feature. This band is often observed in the 1550-1400 cm⁻¹ region. researchgate.netscienceworldjournal.org Its intensity can be weak in the IR spectrum due to the small change in dipole moment but is often stronger and more easily observed in the Raman spectrum.
Pyrazole Ring: The pyrazole ring exhibits several characteristic vibrations, including C-H stretching above 3000 cm⁻¹, as well as C=N and C=C stretching vibrations typically in the 1600-1450 cm⁻¹ range. Ring breathing and deformation modes appear at lower wavenumbers. mdpi.comderpharmachemica.com
Phenyl Ring: The phenyl group gives rise to several well-defined bands. Aromatic C-H stretching vibrations are typically found in the 3100-3000 cm⁻¹ region. The characteristic C=C stretching vibrations of the aromatic ring appear in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations in the 900-675 cm⁻¹ range are diagnostic of the substitution pattern on the benzene (B151609) ring.
Expected Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| C-H Stretch | Pyrazole & Phenyl | 3100 - 3000 | Medium-Weak |
| C=C / C=N Stretch | Pyrazole & Phenyl Rings | 1600 - 1450 | Medium-Strong |
| N=N Stretch | Azo Group | 1550 - 1400 | Weak-Medium (Often stronger in Raman) |
| In-plane C-H Bend | Pyrazole & Phenyl | 1300 - 1000 | Medium |
| Out-of-plane C-H Bend | Phenyl (Monosubstituted) | 770 - 730 and 710 - 690 | Strong |
| Ring Deformation | Pyrazole | ~640 | Medium |
The planarity of the molecule, particularly the dihedral angle between the phenyl and pyrazole rings, can be investigated using vibrational spectroscopy, often in conjunction with computational methods like Density Functional Theory (DFT). researchgate.netderpharmachemica.com Theoretical calculations can predict the vibrational frequencies for different conformers (e.g., a planar versus a twisted structure). By comparing the calculated spectra with the experimental IR and Raman data, the most likely conformation in the ground state can be determined. For many azo dyes, a greater degree of conjugation and π-electron delocalization is associated with a more planar structure. researchgate.net
X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Structure
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides insights into the molecule's conformation, bond lengths, bond angles, and the interactions that govern its packing in the solid state.
Single Crystal X-ray Structure Determination of this compound
The determination of the single-crystal X-ray structure for this compound would require growing a suitable, diffraction-quality single crystal of the compound. This crystal would then be analyzed by an X-ray diffractometer.
The resulting data would allow for the creation of a crystallographic information file (CIF) and a detailed structural report. Key information is typically presented in a data table, as exemplified below for a hypothetical determination.
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Value (Hypothetical) |
| Chemical formula | C₉H₈N₄ |
| Formula weight | 172.19 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 11.3 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 935.2 |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100 |
| Density (calculated) (Mg/m³) | 1.222 |
| R-factor (%) | < 5 |
Note: The data in this table is hypothetical and serves only to illustrate the parameters obtained from a single-crystal X-ray diffraction experiment. No published experimental data for this specific compound was found.
From this data, a detailed analysis of the molecular geometry would be possible, including the planarity of the pyrazole and phenyl rings and the torsion angles of the central diazenyl (-N=N-) bridge.
Analysis of Intermolecular Interactions and Crystal Packing
With the solved crystal structure, the intermolecular forces dictating the crystal packing would be analyzed. In related aryl-azo compounds and pyrazole derivatives, interactions such as C-H···π interactions and π-π stacking are common. slideshare.net These non-covalent bonds influence the material's physical properties. The analysis would identify and quantify these interactions, describing how they assemble the molecules into a three-dimensional supramolecular architecture, for instance, into chains, sheets, or more complex networks. mdpi.com
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound and for elucidating its structure through controlled fragmentation.
For this compound (C₉H₈N₄), HRMS would provide a highly accurate mass measurement of the molecular ion (e.g., the protonated molecule [M+H]⁺), which can be compared to the theoretically calculated exact mass to confirm the chemical formula.
Following the initial mass measurement, tandem mass spectrometry (MS/MS) experiments would be performed. In this technique, the molecular ion is isolated and fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that acts as a structural fingerprint.
The analysis would identify key fragment ions and propose a fragmentation pathway. For an aryl-azo compound, characteristic fragmentation would likely involve the cleavage of the bonds around the diazenyl group. Common fragmentations could include the loss of a nitrogen molecule (N₂) or the formation of phenyl and pyrazolyl cations or radical cations.
Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Calculated Exact Mass (m/z) | Observed Fragments (m/z) (Hypothetical) | Proposed Fragment Structure/Loss |
| [M+H]⁺ | 173.0822 | 173.0821 | Protonated molecule |
| 145.0765 | [M+H - N₂]⁺ | ||
| 105.0447 | [C₆H₅N₂]⁺ | ||
| 77.0386 | [C₆H₅]⁺ | ||
| 69.0451 | [C₃H₅N₂]⁺ |
Note: The data in this table is hypothetical and for illustrative purposes only. No published HRMS fragmentation data for this specific compound was found.
This systematic fragmentation analysis provides unequivocal structural confirmation.
Theoretical and Computational Chemistry Studies on 1 E Phenyldiazenyl 1h Pyrazole
Electronic Structure Calculations (Density Functional Theory - DFT and Post-Hartree-Fock Methods)
The electronic structure of 1-[(E)-Phenyldiazenyl]-1H-pyrazole has been investigated using sophisticated computational methods, primarily Density Functional Theory (DFT) and post-Hartree-Fock methods. mpg.deresearchgate.net These approaches provide a detailed understanding of the molecule's fundamental properties at the atomic level.
Optimization of Molecular Geometry and Conformational Landscape Analysis
Computational chemists employ geometry optimization techniques to determine the most stable three-dimensional arrangement of atoms in a molecule. chemrxiv.org For this compound, methods like the B3LYP hybrid functional combined with a 6-311G++(d,p) basis set are used to find the most stable gas-phase geometry by performing a complete molecular structures optimization. nih.gov This process involves finding the minimum energy conformation on the potential energy surface. lsu.edu The resulting optimized structure reveals the bond lengths, bond angles, and dihedral angles that characterize the molecule's shape.
The conformational landscape of this molecule is influenced by the rotational freedom around the single bonds, particularly the N-N and C-N bonds connecting the pyrazole (B372694) and phenyl rings to the diazenyl linker. Computational studies can map out the energy changes associated with these rotations to identify the most stable conformers and the energy barriers between them.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding a molecule's reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and the diazenyl group, while the LUMO may be distributed over the phenyl ring. researchgate.net
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's chemical reactivity and kinetic stability. |
Charge Distribution, Electrostatic Potential Maps, and Dipole Moments
The distribution of electrons within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using electrostatic potential (ESP) maps. avogadro.ccyoutube.comlibretexts.org In an ESP map, colors are used to represent the electrostatic potential on the molecule's surface. walisongo.ac.id Typically, red indicates regions of high electron density (negative potential), while blue signifies regions of low electron density (positive potential). youtube.comwalisongo.ac.id For pyrazole and its derivatives, the nitrogen atoms of the pyrazole ring are expected to be regions of negative potential, making them susceptible to electrophilic attack. researchgate.net
Computational Prediction and Correlation of Spectroscopic Properties
Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. By simulating spectra, researchers can gain a deeper understanding of the experimental results and make more confident assignments of spectral features to specific molecular motions or electronic transitions.
Quantum Chemical NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. nih.gov Quantum chemical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of molecules like this compound. researchgate.netrsc.org These predictions are often performed using DFT methods, and the accuracy can be improved by considering solvent effects, for instance, by using implicit solvent models like the Polarizable Continuum Model (PCM). scispace.com
Comparing the calculated chemical shifts with experimental data can help confirm the proposed structure and assign the observed peaks to specific protons and carbon atoms in the molecule. researchgate.net Studies on similar pyrazole derivatives have shown that DFT functionals like B97D and TPSSTPSS can provide accurate predictions of 1H NMR chemical shifts. researchgate.net
| Nucleus | Predicted Chemical Shift Range (ppm) | Influencing Factors |
| ¹H | Varies for aromatic, pyrazole, and linker protons. | Electronic environment, neighboring atoms, solvent. mdpi.com |
| ¹³C | Distinct ranges for phenyl and pyrazole carbons. | Hybridization, electron density, substituent effects. |
Vibrational Frequency Calculations and Spectroscopic Assignment
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. researchgate.net Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other approximations, can be compared with experimental IR and Raman spectra.
This comparison allows for the detailed assignment of observed vibrational bands to specific stretching, bending, and torsional motions within the this compound molecule. For instance, the characteristic N=N stretching frequency of the azo group and the various C-H, C=C, and C=N stretching and bending modes of the phenyl and pyrazole rings can be identified.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| N=N Stretch | 1400 - 1500 | Stretching of the diazenyl double bond. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Stretching of the carbon-carbon bonds in the phenyl ring. |
| C=N Stretch (Pyrazole) | 1500 - 1650 | Stretching of the carbon-nitrogen bonds in the pyrazole ring. |
| C-H Stretch (Aromatic/Pyrazole) | 3000 - 3100 | Stretching of the carbon-hydrogen bonds. |
UV-Vis Absorption and Emission Spectra Simulation
The study of the ultraviolet-visible (UV-Vis) absorption and emission spectra of a molecule like this compound through computational means provides deep insights into its electronic properties and potential applications in areas such as dyes, molecular switches, and photochemistry. Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method for simulating these spectra in molecules of this size.
The simulation process begins with the optimization of the molecule's ground-state geometry using Density Functional Theory (DFT). Following this, TD-DFT calculations are performed to obtain the vertical excitation energies, which correspond to the absorption of light, and the corresponding oscillator strengths, which determine the intensity of the absorption bands. These calculations reveal the nature of the electronic transitions, such as n → π* or π → π*, which are characteristic of chromophores containing azo groups and aromatic rings. For this compound, the key transitions would involve the phenyl, pyrazole, and diazene (B1210634) moieties.
To simulate the emission spectrum (fluorescence or phosphorescence), the geometry of the lowest excited state is optimized. The energy difference between this relaxed excited state and the ground state provides the emission energy. The simulation of both absorption and emission spectra, including the consideration of solvent effects through models like the Polarizable Continuum Model (PCM), allows for a direct comparison with experimental data, helping to validate the computational approach and interpret experimental findings. nih.gov Although general computational analyses have been performed on various pyrazole and azo compounds, specific simulated UV-Vis data for this compound is not readily found in published research. researchgate.netresearchgate.net
Molecular Dynamics Simulations and Conformational Sampling
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior and conformational landscape of molecules over time. rdd.edu.iq For a flexible molecule such as this compound, which has a rotational degree of freedom around the single bonds connecting the phenyl, azo, and pyrazole groups, MD simulations can provide crucial information about its structural flexibility, stability of different conformers, and interactions with its environment (e.g., a solvent). researchgate.net
The simulation involves solving Newton's equations of motion for the atoms in the molecule, using a force field to describe the potential energy of the system. This allows for the exploration of the molecule's potential energy surface and the identification of low-energy conformations. Conformational sampling through MD can reveal the most probable shapes the molecule adopts at a given temperature, which is essential for understanding its biological activity or material properties.
Key parameters that can be analyzed from an MD simulation include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to understand solvation structure. While MD simulations are widely applied to pyrazole derivatives in drug discovery and materials science, specific studies focusing on the conformational sampling of this compound are not documented in the available literature. rdd.edu.iqresearchgate.net
Reaction Pathway Modeling and Transition State Analysis
Reaction pathway modeling is a cornerstone of computational chemistry for elucidating the mechanisms of chemical reactions. This involves mapping the potential energy surface (PES) to identify the most favorable route from reactants to products. For reactions involving this compound, such as its synthesis, degradation, or isomerization (e.g., E/Z isomerization of the azo group), this modeling can provide invaluable details that are difficult to obtain experimentally.
The process typically involves locating the structures of reactants, products, and any intermediates. Crucially, the transition state (TS) for each step of the reaction must be identified. A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.
Methods like nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations are used to confirm that the identified transition state correctly connects the desired reactants and products. While computational studies have explored reaction pathways for the synthesis of pyrazole rings and the dynamics of other azo compounds, specific reaction pathway modeling and transition state analysis for this compound are not described in the reviewed scientific papers.
Chemical Reactivity and Reaction Mechanisms of 1 E Phenyldiazenyl 1h Pyrazole
Electrophilic Aromatic Substitution Reactions on the Phenyl and Pyrazole (B372694) Moieties
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. libretexts.orgmasterorganicchemistry.com In 1-[(E)-Phenyldiazenyl]-1H-pyrazole, both the phenyl and pyrazole rings can potentially undergo electrophilic attack. The reactivity and regioselectivity of these reactions are governed by the electronic properties of the substituents on each ring.
The pyrazole ring itself is known to undergo electrophilic substitution, typically at the C4 position, due to the directing effects of the two nitrogen atoms. globalresearchonline.net However, the reactivity of the pyrazole ring in this specific compound is influenced by the electron-withdrawing nature of the azo group. The phenyl group, attached to the azo linkage, is also susceptible to electrophilic attack. The azo group acts as a deactivating group, directing incoming electrophiles to the meta and para positions. The outcome of electrophilic substitution on the phenyl ring is therefore dependent on the specific electrophile and reaction conditions. quora.comyoutube.com
The interplay of electronic effects from both the phenyl and pyrazole moieties, as well as the azo linkage, creates a complex reactivity profile. For instance, in related phenylazopyrazole systems, the substitution pattern on the phenyl ring has been shown to significantly influence the electronic properties and, consequently, the reactivity of the entire molecule. nih.gov
Nucleophilic Attack and Addition Reactions to the Azopyrazole System
The azopyrazole system contains several sites susceptible to nucleophilic attack. The carbon atoms of the pyrazole ring, particularly those adjacent to the nitrogen atoms, can be attacked by strong nucleophiles. More significantly, the nitrogen atoms of the azo group (–N=N–) are electrophilic in nature and can be targeted by nucleophiles.
Nucleophilic addition to the azo group is a known reaction for azobenzenes and related compounds. youtube.commasterorganicchemistry.comslideshare.net This can lead to the formation of adducts or, under certain conditions, cleavage of the N=N bond. The electrophilicity of the azo group in this compound is modulated by the electronic character of both the phenyl and pyrazole rings. Electron-withdrawing substituents on either ring would enhance the electrophilicity of the azo group, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity towards nucleophiles. masterorganicchemistry.com
The pyrazole ring itself is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. researchgate.net However, the presence of the phenylazo substituent could potentially influence the reactivity of the pyrazole ring towards certain nucleophiles.
Cycloaddition Reactions Involving the Azopyrazole Moiety
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. slideshare.netlibretexts.org The azopyrazole moiety in this compound possesses dienophilic and dipolarophilic characteristics, allowing it to participate in various cycloaddition reactions.
Specifically, the azo group can act as a dienophile in Diels-Alder or [4+2] cycloaddition reactions. nih.govmdpi.comnih.gov For example, 1-Phenyl-5-vinylpyrazole, a related compound, has been shown to react with various dienophiles to form Diels-Alder adducts. rsc.org While this example involves a vinyl group on the pyrazole, it highlights the potential for the pyrazole system to participate in such reactions. The azo linkage itself can also undergo [4+2] cycloadditions with suitable dienes. researchgate.net
Furthermore, the azopyrazole system can participate in 1,3-dipolar cycloadditions. wikipedia.org The azo group can react with various 1,3-dipoles, or the pyrazole ring itself could be part of a larger dipolar system, depending on the specific reactants and conditions. These reactions provide a versatile route to more complex heterocyclic structures.
Photoisomerization Mechanisms (E/Z Isomerization) and Kinetics
One of the most significant properties of this compound and related aryl azopyrazoles is their ability to undergo reversible photoisomerization between the more stable E (trans) isomer and the metastable Z (cis) isomer. nih.govd-nb.inforesearchgate.net This process is the basis for their application as molecular photoswitches. researchgate.net
Upon irradiation with light of a suitable wavelength, typically in the UV-A or near-visible region, the E isomer can be converted to the Z isomer. d-nb.infocnr.it The reverse isomerization from Z to E can be triggered by irradiation with a different wavelength of light (often in the visible region) or can occur thermally. researchgate.netcnr.it Arylazopyrazoles are noted for their near-quantitative photoisomerization yields and the high thermal stability of the Z isomer, with half-lives that can extend to days. researchgate.netimperial.ac.uk
The kinetics of photoisomerization are influenced by the substitution pattern on both the phenyl and pyrazole rings. nih.govresearchgate.net For instance, N-acylation of the pyrazole moiety has been shown to increase the quantum yields of isomerization and lead to long Z-isomer lifetimes. nih.gov The quantum yield (Φ) is a measure of the efficiency of the photoisomerization process.
Table 1: Photoisomerization Quantum Yields of Phenylazopyrazole Derivatives nih.govresearchgate.netresearchgate.net
| Compound | Φ (E→Z) at 365 nm | Φ (Z→E) at 445 nm |
| NH-PAP-H | 0.23 | 0.38 |
| NMe-PAP-H | 0.31 | 0.45 |
| NAc-PAP-H | 0.46 | 0.52 |
| F-PAP-H | 0.28 | - |
Note: Data presented for derivatives in CH3CN. NH-PAPs are unfunctionalized, NMe-PAPs are N-methylated, and NAc-PAPs are N-acetylated phenylazopyrazoles. F-PAP-H is a fluorinated derivative.
The mechanism of photoisomerization is believed to proceed through excited singlet states. nih.gov Theoretical studies suggest that after excitation, the molecule undergoes ultrafast relaxation to a conical intersection between the excited state and the ground state potential energy surfaces, leading to isomerization. nih.gov The specific pathway and efficiency can be influenced by factors such as the solvent and the electronic nature of substituents. nih.gov
Thermolytic and Photolytic Decomposition Pathways and Stability Studies under Various Conditions
The stability of this compound is a critical factor for its practical applications. Generally, phenylazopyrazoles exhibit good photostability, allowing for multiple cycles of photoisomerization without significant degradation. nih.govd-nb.info However, under certain conditions, decomposition can occur.
Thermolytic decomposition can occur at elevated temperatures, although many arylazopyrazoles are thermally stable. researchgate.net The thermal stability of the Z isomer is particularly noteworthy, with some derivatives having half-lives of many days at room temperature. researchgate.netimperial.ac.uk However, at higher temperatures, decomposition pathways may become accessible.
Photolytic decomposition can occur upon prolonged or high-intensity irradiation, especially in the presence of oxygen or other reactive species. While these compounds are generally robust, some degradation can be observed over extended periods of light exposure. cnr.it
Coordination Chemistry of 1 E Phenyldiazenyl 1h Pyrazole As a Ligand
Ligand Design Principles and Coordination Motifs of 1-[(E)-Phenyldiazenyl]-1H-pyrazole
The design of this compound as a ligand is centered around the presence of multiple nitrogen donor atoms within its structure. The pyrazole (B372694) ring itself offers two neighboring nitrogen atoms, making it a versatile building block in coordination chemistry. researchgate.net The addition of the phenyldiazenyl group introduces further coordination possibilities.
The primary coordination motifs of this ligand arise from the ability of the pyrazole and diazene (B1210634) nitrogen atoms to bind to metal centers. The pyrazole moiety can coordinate as a neutral monodentate ligand or, upon deprotonation, as an anionic bridging ligand. researchgate.netuninsubria.it The diazene group can also participate in coordination, leading to chelation or bridging between metal ions. This versatility allows for the construction of mononuclear, dinuclear, and polynuclear complexes with varied structural topologies. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a range of analytical techniques to determine their composition and structure.
Transition Metal Complexes (e.g., Ru, Rh, Ir, Pt, Pd, Cu, Ni, Co, Fe)
A number of transition metal complexes incorporating pyrazole-based ligands have been synthesized and studied. For instance, degradation reactions of scorpionate ligands in the presence of transition metal salts have yielded various pyrazole derivative complexes. researchgate.net Specifically, complexes of zinc and cadmium with 4-phenyldiazo-pyrazole have been synthesized from the corresponding metal nitrates. researchgate.net
Copper(II) complexes with pyrazole-containing ligands have been a subject of interest due to their potential to form structures with varying nuclearity. researchgate.net The synthesis of copper complexes with naphthyl pyrazole ligands has been achieved, resulting in compounds with square planar and octahedral geometries. nih.gov Furthermore, mononuclear complexes of cadmium, copper, and iron with pyrazole-acetamide ligands have been synthesized and characterized. nih.gov
Main Group Metal and Lanthanide/Actinide Complexes
The coordination chemistry of pyrazole derivatives extends to main group metals, lanthanides, and actinides. Acylpyrazolone ligands, which share the pyrazole core, have been shown to form complexes with a variety of metals, including those from the main group, lanthanides, and actinides. nih.gov These complexes exhibit diverse coordination numbers and geometries, such as octahedral, pentagonal-bipyramidal, and antiprismatic arrangements. nih.gov The synthesis of these complexes often involves the in situ preparation of an alkali or alkaline earth metal salt of the ligand, followed by a salt metathesis reaction with the desired metal salt. nih.gov
Binding Modes and Coordination Geometries of this compound Ligands
The this compound ligand can adopt several binding modes, a characteristic feature of pyrazole-derived ligands. researchgate.net The pyrazolate anion, formed upon deprotonation, is known to act as an anionic monodentate, an exo-bidentate bridging ligand, or an endo-bidentate ligand. uninsubria.it The most common coordination mode is the exo-bidentate fashion, where the pyrazolate group links two metal centers. uninsubria.it
In the context of a [1+1] condensation 1H-pyrazole azamacrocycle, the pyrazolate units have been observed to point outward from the macrocyclic cavity, acting as bis(monodentate) bridging ligands in dinuclear copper(II) complexes. nih.gov This is in contrast to some [2+2] pyrazole azamacrocycles where the pyrazolate units are directed inward. nih.gov The coordination geometry around the metal centers in these complexes can vary significantly, from square planar and tetrahedral to octahedral and more complex geometries, depending on the metal ion and the stoichiometry of the complex. nih.govnih.gov
Spectroscopic Properties of Metal Complexes (UV-Vis, NMR, EPR, X-ray Diffraction)
The characterization of metal complexes of this compound and related ligands relies heavily on various spectroscopic techniques.
UV-Vis Spectroscopy: The electronic absorption spectra of these complexes provide insights into the electronic transitions within the molecule. For instance, the UV-Vis spectra of copper(I) complexes with 3-(2-pyridyl)-5-phenyl-pyrazole show intense bands in the short-wavelength region corresponding to π→π* transitions within the ligands. nih.gov
NMR Spectroscopy: 1H and 13C NMR spectroscopy are crucial for elucidating the structure of these complexes in solution. Coordination-induced shifts in the proton and carbon signals of the ligand can confirm the binding of the ligand to the metal center. nih.gov For example, a shift in the imine-proton signal of a phenyl-pyrazolone ligand was observed upon coordination to a sodium cation. nih.gov
EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a valuable tool for studying paramagnetic metal complexes, such as those of copper(II). It provides information about the electronic environment of the metal ion and can support the structural characterization of complexes in solution. nih.gov
Electrochemical Behavior of Metal Complexes
The electrochemical properties of metal complexes containing pyrazole-based ligands have been investigated to understand their redox behavior. Cyclic voltammetry is a common technique used for these studies. For example, the electrochemical behavior of half-sandwich ruthenium acetylide complexes has been examined, revealing one-electron oxidation processes to form the corresponding radical cations. worktribe.com The stability and spectroscopic properties of these oxidized species were also investigated. worktribe.com Similarly, the electrochemical properties of binuclear transition metal(II) complexes derived from a pyrazole-based Schiff base ligand have been studied, providing insights into the metal-ligand interactions. researchgate.net
Photophysical and Electrochemical Properties of 1 E Phenyldiazenyl 1h Pyrazole
UV-Visible Absorption Spectroscopy and Electronic Transitions Analysis
The electronic absorption spectrum of 1-[(E)-phenyldiazenyl]-1H-pyrazole is characterized by two main absorption bands, which are typical for azobenzene (B91143) derivatives. These correspond to the high-intensity π→π* transition and the lower-intensity, longer-wavelength n→π* transition. The specific absorption maxima (λmax) are influenced by the solvent environment and the electronic nature of the substituents on the phenyl and pyrazole (B372694) rings.
In acetonitrile, the E-isomer of this compound (also referred to as NH-PAP-H in some literature) exhibits a strong π→π* absorption band around 324 nm. nih.govd-nb.info The weaker n→π* transition is observed in the visible region, typically around 421 nm. nih.gov The introduction of substituents on the phenyl ring can significantly shift these absorption bands. Electron-donating groups generally cause a hypsochromic (blue) shift, while electron-withdrawing groups lead to a bathochromic (red) shift of the n→π* band. d-nb.info Upon photoisomerization to the Z-isomer, the π→π* band decreases in intensity and shifts to shorter wavelengths, while the n→π* band shows a slight increase in intensity. d-nb.info
Table 1: UV-Visible Absorption Data for this compound and its Derivatives in Acetonitrile
| Compound | π→π* λmax (nm) | n→π* λmax (nm) |
|---|---|---|
| This compound (NH-PAP-H) | 324 | 421 |
| N-acetyl-PAP-H | 333 | 430 |
| N-methyl-PAP-H | 330 | 425 |
Data sourced from Tovtik, R. et al. (2025). nih.govd-nb.info
Fluorescence and Phosphorescence Emission Characteristics
For most azobenzene-based compounds, including this compound, fluorescence and phosphorescence are generally not significant deactivation pathways for the excited state. The primary process following photoexcitation is efficient E/Z isomerization, which is a non-radiative decay channel. This rapid isomerization effectively quenches potential fluorescence or phosphorescence emission, leading to very low or negligible quantum yields for these processes. nist.gov
While specific fluorescence or phosphorescence data for this compound are not extensively reported in the literature, studies on related pyrazole-containing fluorophores show that structural modifications can induce fluorescence. For instance, some pyrazoline derivatives have been shown to be highly fluorescent. researchgate.netnih.gov However, the presence of the azo group in this compound dictates its photophysical behavior, favoring photoisomerization over luminescence.
Photochromism and Photoisomerization Dynamics
This compound is a photochromic molecule, meaning it can reversibly switch between two isomers, the thermally stable E-isomer and the metastable Z-isomer, upon irradiation with light of specific wavelengths. This photoisomerization is the cornerstone of its function as a molecular switch.
The E→Z isomerization is typically induced by irradiating the π→π* absorption band (e.g., with 365 nm light), while the reverse Z→E isomerization can be triggered by irradiating the n→π* band (e.g., with 445 nm light) or by thermal relaxation. nih.govresearchgate.net The efficiency of these processes is quantified by the photoisomerization quantum yield (Φ). For this compound in acetonitrile, the quantum yield for E→Z isomerization (ΦE→Z) is 0.11, and for Z→E isomerization (ΦZ→E) is 0.44. nih.govresearchgate.net
The distribution of the two isomers at a specific wavelength of irradiation is known as the photostationary state (PSS). For this compound, irradiation at 365 nm leads to a PSS with a high proportion of the Z-isomer. nih.gov The thermal stability of the Z-isomer is another crucial parameter, and for phenylazopyrazoles, the half-life of the Z-isomer can range from minutes to days depending on the substitution pattern and the environment. cnr.it
Table 2: Photoisomerization Quantum Yields for this compound in Acetonitrile
| Isomerization Direction | Quantum Yield (Φ) |
|---|---|
| E→Z | 0.11 |
| Z→E | 0.44 |
Data sourced from Tovtik, R. et al. (2025). nih.govresearchgate.net
Cyclic Voltammetry and Redox Potentials
The electrochemical behavior of this compound is primarily dictated by the redox-active azo group (-N=N-). Cyclic voltammetry studies on related azobenzene and phenylazopyridine compounds reveal that the azo group typically undergoes an irreversible two-electron, two-proton reduction to the corresponding hydrazo derivative (-NH-NH-). rsc.org
Interrelationship Between Molecular Structure, Photophysics, and Electrochemistry
The photophysical and electrochemical properties of this compound are intricately linked to its molecular structure. The core of its functionality lies in the interplay between the phenyl ring, the azo bridge, and the pyrazole heterocycle.
The substitution on the phenyl ring has a predictable effect on the electronic properties of the molecule. Electron-donating groups increase the electron density on the azo bridge, which can affect both the absorption maxima and the redox potentials. Conversely, electron-withdrawing groups decrease the electron density. These electronic effects directly modulate the energy levels of the π and n orbitals involved in the electronic transitions, thus tuning the color and photoswitching properties. d-nb.inforesearchgate.net
The pyrazole moiety also plays a crucial role. Its attachment to the azo group differentiates phenylazopyrazoles from the more common azobenzenes. The pyrazole ring can be functionalized, for example, by N-acylation or N-methylation, which has been shown to significantly impact the photoisomerization quantum yields and the thermal stability of the Z-isomer. nih.gov Specifically, N-acylation has been found to increase the quantum yield of isomerization and lead to longer Z-isomer lifetimes. nih.gov
Exploration of 1 E Phenyldiazenyl 1h Pyrazole in Advanced Materials Science
Applications in Molecular Switches and Photoresponsive Materials
The core of 1-[(E)-Phenyldiazenyl]-1H-pyrazole's utility in photoresponsive materials lies in the E/Z (trans/cis) isomerization of its phenyldiazenyl group upon light irradiation. This reversible process allows for the modulation of the molecule's shape, polarity, and electronic properties, making it a functional molecular switch.
The photoisomerization process is characterized by the quantum yield, which quantifies the efficiency of the light-induced transformation, and the thermal half-life of the less stable Z-isomer, which determines the stability of the switched state. While specific data for the unsubstituted this compound is not extensively reported, studies on closely related arylazopyrazole derivatives provide valuable insights into its expected behavior. researchgate.netacs.orgchem-station.com
Table 1: Photoisomerization Properties of Selected Arylazopyrazole Derivatives
| Compound | E→Z Quantum Yield (ΦE→Z) at 365 nm | Z→E Quantum Yield (ΦZ→E) at 445 nm | Thermal Half-life of Z-isomer (t1/2) |
| N-Methyl-4-phenylazopyrazole | 0.23 | 0.45 | 2.5 days |
| N-Acetyl-4-phenylazopyrazole | 0.35 | 0.48 | 10 days |
| 1,3,5-trimethyl-4-[(E)-phenyldiazenyl]-1H-pyrazole | >98% conversion to Z | 97% conversion to E | 74 days |
Data for N-Methyl- and N-Acetyl-4-phenylazopyrazole from researchgate.net. Data for 1,3,5-trimethyl-4-[(E)-phenyldiazenyl]-1H-pyrazole from mdpi.com. It is important to note that these are substituted derivatives and the properties of the unsubstituted this compound may vary.
The photoisomerization of arylazopyrazoles like this compound is an ultrafast process, occurring on the femtosecond to picosecond timescale. rsc.org Upon excitation to the S1 (nπ*) state, the molecule undergoes rapid structural changes, leading to the formation of the Z-isomer. rsc.org This rapid and efficient switching is a key attribute for its application in high-speed optical devices. The long thermal half-lives of the Z-isomers in some arylazopyrazoles are particularly noteworthy, enabling the storage of information for extended periods. acs.orgchem-station.com
Integration into Supramolecular Assemblies and Frameworks
The pyrazole (B372694) moiety in this compound is an excellent hydrogen bond donor and acceptor, facilitating its integration into various supramolecular architectures. rsc.org The nitrogen atoms of the pyrazole ring can coordinate with metal ions, making it a suitable ligand for the construction of metal-organic frameworks (MOFs). The photoresponsive nature of the phenyldiazenyl group can be harnessed to create dynamic supramolecular systems where the assembly and disassembly can be controlled by light. rsc.org
For instance, arylazopyrazole derivatives have been used as guests in host-guest systems with macrocycles like pillar rsc.orgarenes. rsc.org The binding affinity between the host and the guest can be modulated by photoisomerization, leading to a reversible change in the self-assembly of the supramolecular amphiphile. rsc.org This principle can be extended to create light-responsive gels, micelles, and other complex supramolecular structures. The ability of pyrazoles to form various hydrogen-bonding motifs, such as dimers and catemers, further expands the possibilities for designing intricate supramolecular assemblies. nih.gov
Role in Dye Chemistry for Optical and Photoactive Applications (e.g., NLO materials, laser dyes)
The extended π-conjugation system in this compound, encompassing both the phenyl and pyrazole rings linked by the azo bridge, imparts it with the characteristics of a dye. Azo compounds are known for their strong absorption in the visible region of the electromagnetic spectrum. The specific absorption wavelength of this compound would be influenced by its electronic structure and the solvent environment.
Furthermore, the non-centrosymmetric nature of certain pyrazole derivatives makes them candidates for nonlinear optical (NLO) materials. upatras.grresearchgate.netresearchgate.netnih.gov NLO materials can alter the properties of light passing through them and have applications in technologies like frequency doubling and optical switching. While specific NLO data for the unsubstituted this compound is scarce, related pyrazole-based azo dyes have been investigated for their NLO properties. researchgate.net The combination of a donor-π-acceptor structure, which is inherent in some substituted arylazopyrazoles, is a common design strategy for enhancing NLO response.
The fluorescence properties of pyrazole derivatives also suggest their potential use as laser dyes. nih.gov The emission characteristics can often be tuned by modifying the substituents on the pyrazole and phenyl rings.
Potential in Sensor Development (e.g., chemosensors for specific analytes)
The pyrazole scaffold is a versatile platform for the design of chemosensors. nih.govnih.govrsc.org The nitrogen atoms in the pyrazole ring can act as binding sites for metal ions and other analytes. The interaction with an analyte can lead to a change in the photophysical properties of the molecule, such as a shift in the absorption or emission spectrum, which can be detected visually or spectroscopically.
For example, pyrazole-based chemosensors have been developed for the detection of various metal ions, including Al3+ and Cu2+. nih.govnih.gov The binding of the metal ion to the pyrazole derivative can induce a "turn-on" or "turn-off" fluorescent response, allowing for sensitive and selective detection. nih.govrsc.org While specific chemosensor applications of this compound have not been extensively reported, its structure suggests that it could be functionalized to create selective chemosensors for specific analytes. The azo group can also play a role in the signaling mechanism, as its electronic properties are sensitive to the chemical environment.
Design of Self-Assembled Structures and Nanomaterials Incorporating this compound
The amphiphilic nature that can be imparted to this compound through appropriate substitution allows for the formation of self-assembled structures such as micelles and vesicles in solution. The photoisomerization of the azopyrazole unit provides a powerful tool to control the morphology and properties of these nanomaterials.
For instance, arylazopyrazole-based surfactants have been shown to form micelles whose shape can be reversibly switched from ellipsoidal to spherical upon irradiation with UV light. researchgate.net This change is attributed to the different packing parameters of the E and Z isomers. Such photo-controllable self-assembly is a key principle in the development of "smart" nanomaterials for applications in drug delivery, catalysis, and responsive coatings. The ability of pyrazoles to participate in hydrogen bonding and π-π stacking interactions further contributes to the stability and organization of these self-assembled structures. nih.gov
Structure Property Relationships in Derivatives of 1 E Phenyldiazenyl 1h Pyrazole
Synthesis of Substituted 1-[(E)-Phenyldiazenyl]-1H-pyrazole Derivatives
The synthesis of substituted this compound derivatives is primarily achieved through the cyclocondensation reaction of a β-diketone with a substituted hydrazine (B178648). dergipark.org.trnih.gov This versatile method allows for the introduction of a wide variety of substituents onto both the phenyl and pyrazole (B372694) rings.
A common synthetic route involves the coupling reaction of a substituted aniline (B41778) with sodium nitrite (B80452) in an acidic medium to form a diazonium salt. This is followed by a reaction with a β-dicarbonyl compound, such as pentane-2,4-dione, to yield a β-diketohydrazone. researchgate.net Subsequent cyclocondensation of this intermediate with a substituted hydrazine in a suitable solvent like ethanol, often catalyzed by an acid such as glacial acetic acid, affords the desired 1-phenyl-4-[(E)-phenyldiazenyl]-1H-pyrazole derivative. researchgate.netdergipark.org.tr
For instance, 3,5-dimethyl-1-(substituted-phenyl)-4-[(E)-(substituted-phenyl)diazenyl]-1H-pyrazoles can be synthesized from the corresponding β-diketohydrazones and substituted arylhydrazines. researchgate.net Another approach involves the Vilsmeier-Haack reaction of hydrazones to produce 1,3-disubstituted-1H-pyrazole-4-carbaldehydes, which can be further modified. nih.gov The use of microwave assistance has been shown to accelerate these reactions. nih.gov Multicomponent reactions and 1,3-dipolar cycloadditions also offer efficient pathways to pyrazole derivatives. nih.gov
Impact of Substituent Effects on Electronic and Spectroscopic Properties
The electronic and spectroscopic properties of this compound derivatives are highly sensitive to the nature and position of substituents on both the phenyl and pyrazole rings. beilstein-archives.orgresearchgate.net These substituents can modulate the electronic structure of the molecule, which in turn affects its absorption and emission characteristics.
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenyl ring significantly influence the absorption maxima (λmax) of these compounds. Generally, the introduction of substituents alters the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For example, substituting a benzene (B151609) ring with a dimethylpyrazole moiety can lead to a separation of the n-π* and π-π* absorption bands, which is beneficial for photoswitching applications. researchgate.net
A comparative study of 33 phenyl azopyrazoles revealed that electronic effects play a crucial role in their photoswitching behavior. beilstein-archives.orgresearchgate.net The π→π* transition bands for the E-isomers are typically observed in the range of 330–360 nm, while the n→π* bands of the Z-isomers appear around 426–457 nm. researchgate.net The specific positions of these bands are dictated by the electronic nature of the substituents. For instance, the introduction of a nitrogen atom into an aromatic system, such as in acridine (B1665455) and phenazine, has been shown to increase the electron affinity and alter the energy gap between electronic states. nih.gov
The spectroscopic properties, as determined by techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are also affected by substituents. In ¹³C-NMR spectra of N-unsubstituted pyrazoles, broad signals for C3 and C5 are often observed due to tautomeric equilibrium. nih.gov The chemical shifts of these carbons and the attached groups vary depending on the present tautomer. nih.gov
Modulation of Photoisomerization and Redox Behavior by Structural Modifications
The photoisomerization and redox behavior of this compound derivatives can be effectively tuned through structural modifications. Photoisomerization, the light-induced reversible transformation between the E and Z isomers, is a key property for their application as photoswitches. researchgate.net
The quantum yield of isomerization and the thermal half-life of the metastable Z-isomer are critical parameters that can be modulated. For example, simple acylation of the pyrazole moiety has been shown to increase the quantum yields of isomerization, lead to long Z-isomer lifetimes, and improve photostability. beilstein-archives.orgresearchgate.net Theoretical calculations have indicated that a five-membered ring, like pyrazole, promotes the stability of the Z-isomer. researchgate.net The substitution pattern on the photochromic core is a major determinant of the photophysical properties. researchgate.net
The redox behavior of these compounds is also influenced by their molecular structure. The introduction of different substituents can alter the oxidation and reduction potentials of the molecule. This is crucial for applications where the molecule needs to participate in electron transfer processes. While specific redox data for this compound is not extensively detailed in the provided results, the general principles of substituent effects on the electronic structure suggest that redox potentials can be systematically varied.
Influence of Heterocyclic Ring Modifications (e.g., Pyrazole Ring Substitutions)
Modifications to the pyrazole ring itself have a profound impact on the properties of the entire molecule. nih.gov Substituents on the pyrazole ring can influence its basicity and the tautomeric equilibrium in N-unsubstituted pyrazoles. nih.gov
For instance, electron-donating groups at the C3 position of the pyrazole ring have been shown to increase its basicity. nih.gov Conversely, electron-withdrawing groups can increase the acidity of the N-H proton. nih.gov The size and electronic nature of substituents also play a role in the regiochemistry of reactions involving the pyrazole ring. nih.gov
In the context of photoswitches, modifying the pyrazole ring is a key strategy. The use of a 1,3,5-trimethyl pyrazole ring has been shown to result in efficient back and forward photoswitching and high thermal stability. researchgate.net The steric hindrance introduced by bulky substituents on the pyrazole can also influence the aggregation patterns of the molecules in the solid state, favoring the formation of dimers over tetramers. nih.gov The choice of substituents on the pyrazole ring can also affect the enantioselectivity and regioselectivity of reactions, such as the palladium-catalyzed hydroamination of dienes with pyrazoles. nih.gov
Strategies for Rational Design of New Azopyrazole Architectures
The rational design of new azopyrazole architectures with tailored properties is guided by a deep understanding of the structure-property relationships discussed above. nih.gov The goal is to create molecules with optimized characteristics for specific applications, such as enhanced photoswitching performance or specific biological activity. beilstein-archives.orgnih.gov
A key strategy involves the targeted introduction of substituents with specific electronic and steric properties to fine-tune the absorption spectra, isomerization quantum yields, and thermal stability of the isomers. beilstein-archives.orgresearchgate.net For example, to achieve a larger separation between the absorption bands of the E and Z isomers, one might introduce a strong electron-donating group on the phenyl ring and an electron-withdrawing group on the pyrazole ring, or vice versa.
Computational methods, such as ab initio calculations, play a crucial role in the rational design process. researchgate.net These methods can predict the effects of different substituents on the electronic structure and photoisomerization pathways, thus guiding synthetic efforts towards the most promising candidates. researchgate.net For example, theoretical studies on the photochemical isomerization of pyrazoles have provided insights into the reaction mechanisms, involving intermediates like Dewar isomers and biradicals. researchgate.net
Furthermore, the design of new architectures can involve linking the azopyrazole unit to other functional moieties to create hybrid molecules with novel properties. nih.gov For instance, incorporating azopyrazoles into larger systems like polymers or supramolecular assemblies allows for the development of light-responsive materials. researchgate.net
Conclusion and Future Research Directions for 1 E Phenyldiazenyl 1h Pyrazole
Summary of Key Academic Contributions and Insights in the Field
The unique chemical structure of pyrazole (B372694) derivatives, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms, provides them with a wide range of pharmacological activities. nih.gov This has led to extensive research into their potential as potent and selective anticancer agents. nih.gov Structure-activity relationship (SAR) studies have been crucial in demonstrating that specific substitutions on the pyrazole ring can significantly improve anticancer efficacy and tumor selectivity. nih.gov
Arylazopyrazoles, a subset of azopyrazoles, have emerged as superior light-responsive molecular switches compared to traditional azobenzenes. acs.orgresearchgate.net Their notable properties include the high thermal stability of their Z-isomers and efficient, near-quantitative photoisomerization. acs.orgresearchgate.netnih.gov These characteristics make them highly attractive for applications in the development of smart supramolecular systems, such as host-guest complexes, light-responsive hydrogels, and coordination complexes. researchgate.net
Recent research has also highlighted the potential of pyrazole-containing compounds in medicinal chemistry beyond cancer treatment. For instance, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been investigated as PIM-1 inhibitors, and hybrid analogs of combretastatin-pyrazole have shown potential as tubulin polymerization inhibitors. nih.gov
Remaining Challenges and Unexplored Areas in Research on 1-[(E)-Phenyldiazenyl]-1H-pyrazole
Despite the significant progress, several challenges and unexplored areas remain in the research of this compound and related compounds. A primary challenge is the need for further optimization of the pyrazole core to enhance binding affinity and selectivity for specific biological targets. nih.gov While many promising compounds have been synthesized, most are still in the laboratory research phase, requiring preclinical evaluation of their efficacy and safety. nih.gov
For arylazopyrazoles used as photoswitches, a critical issue to be addressed is their relatively low energy density, which can limit their application in photothermal energy storage. researchgate.net Furthermore, while the photoswitching behavior is a key feature, the development of alternative induction methods beyond light is necessary to broaden their applicability in diverse environments. researchgate.net The synthesis of various azolo-as-triazines has been reported, with some compounds showing antimicrobial activity, but further investigation is needed to understand their mechanism of action and potential for clinical use. nih.gov
Emerging Trends and Novel Methodologies in Azopyrazole Chemistry
The field of azopyrazole chemistry is continually evolving with the advent of new synthetic strategies and characterization techniques. A notable trend is the development of modular approaches for the synthesis of novel arylazotriazole photoswitches. nih.govacs.org This involves the use of azoacetylenes as stable intermediates that can undergo copper-catalyzed cycloadditions with a variety of organic azides, allowing for the creation of diverse and complex photoswitchable conjugates. nih.govacs.org
Computational chemistry and structure-activity relationship (SAR) studies are increasingly being employed to rationally design the next generation of azole compounds with improved selectivity and efficacy. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are used to understand the electronic structure and predict the properties of these molecules, complementing experimental findings. mdpi.com Another emerging area is the investigation of acid-accelerated isomerization, which offers a method for robust Z-E switching of arylazopyrazoles using mild acids, opening possibilities for light-acid cycles for reversible switching. researchgate.net
Interdisciplinary Research Opportunities Involving this compound
The versatile nature of this compound and its derivatives opens up numerous opportunities for interdisciplinary research. The photoswitchable properties of arylazopyrazoles make them ideal candidates for applications in materials science, particularly in the development of photoresponsive polymers and smart materials. researchgate.netresearchgate.net In the field of medicine, their potential as anticancer agents warrants collaboration with pharmacologists and clinical researchers to advance promising compounds through preclinical and clinical trials. nih.govresearchgate.net
The ability to create photoswitchable conjugates with complex biomolecules, such as those derived from natural products or drugs, presents exciting opportunities in photopharmacology. nih.govacs.org This could lead to the development of drugs with spatiotemporally controlled activity, potentially minimizing off-target effects. nih.gov Furthermore, the antimicrobial properties of some azole derivatives suggest potential collaborations with microbiologists to explore their use against drug-resistant pathogens. nih.gov
Vision for Future Advancement in the Academic Field of Azopyrazole Compounds
The future of the academic field of azopyrazole compounds is bright, with a clear trajectory towards more sophisticated and targeted applications. A primary goal will be the continued design and synthesis of novel pyrazole derivatives with optimized pharmacological properties, focusing on enhanced potency, selectivity, and reduced toxicity. researchgate.net This will be heavily supported by advancements in computational modeling and a deeper understanding of structure-activity relationships. researchgate.net
A key area of future development will be the expansion of the applications of arylazopyrazole-based photoswitches. This includes their integration into advanced materials for data storage, molecular machines, and soft robotics. In medicine, the focus will likely shift towards the development of "smart" therapeutics that can be activated at specific sites in the body using external triggers like light or changes in pH. researchgate.net
Q & A
Q. What are the established synthetic routes for 1-[(E)-Phenyldiazenyl]-1H-pyrazole, and how do reaction conditions influence yield and purity?
The compound can be synthesized via the Baeyer-Mills reaction, which involves diazonium salt coupling with pyrazole derivatives under controlled pH (4–6) and low temperatures (0–5°C) to stabilize the diazo intermediate. details the synthesis of analogous (E)-3-aryl-diazenyl pyrazoles, where the use of NaNO₂/HCl for diazotization and ethanol as a solvent achieves yields of 60–75%. Competing (Z)-isomers may form if temperature control is inadequate, requiring chromatographic separation . Alternative routes include alkylation of pre-functionalized pyrazoles (e.g., 3-hydroxyphenyl derivatives) using alkyl halides in DMF with K₂CO₃ as a base, as described in .
Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structure and purity of this compound?
- IR Spectroscopy : The azo (–N=N–) stretch appears at 1450–1600 cm⁻¹, while pyrazole C–N stretches are observed at 1250–1350 cm⁻¹ .
- ¹H NMR : The (E)-configuration is confirmed by coupling constants (J = 12–14 Hz) between diazenyl protons. Aromatic protons of the phenyl and pyrazole rings resonate at δ 7.2–8.5 ppm, with distinct splitting patterns .
- Mass Spectrometry : Molecular ion peaks (M⁺) should match the theoretical molecular weight (±2 ppm). Fragmentation patterns often show loss of the diazenyl group (–N₂Ph) .
Q. What safety protocols are critical when handling diazenyl-pyrazole derivatives?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact ().
- Ventilation : Use fume hoods due to potential release of toxic vapors (e.g., HCl during diazotization).
- Waste Disposal : Segregate azo-containing waste for incineration to avoid environmental contamination .
Advanced Research Questions
Q. How does X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) reveals bond lengths and angles critical for confirming the (E)-configuration. For example:
| Parameter | Value (Å/°) |
|---|---|
| N=N bond length | 1.24–1.26 |
| C–N (pyrazole) | 1.33–1.35 |
| Dihedral angle (Ph-N=N) | 160–180° |
Disordered ethyl or phenyl groups, as seen in , require multi-position refinement and occupancy adjustment .
Q. What computational methods are used to predict the electronic properties of diazenyl-pyrazoles?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and electrostatic potential surfaces. applied DFT to pyrazole-4-carboxylic acid derivatives, revealing charge delocalization over the azo group, which correlates with UV-Vis absorption maxima at 350–400 nm .
Q. How do tautomeric equilibria affect the reactivity of this compound?
Pyrazole rings can undergo keto-enol tautomerism, influenced by solvent polarity. In DMSO-d₆, the keto form dominates (C=O stretch at 1680 cm⁻¹), while protic solvents like methanol stabilize the enol form (O–H stretch at 3200 cm⁻¹). observed similar tautomerism in 5-ethyl-4-phenylpyrazol-3-one, with crystallographic data confirming keto dominance in the solid state .
Q. What strategies address contradictions in biological activity data across studies?
- Structural Validation : Re-examine purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to rule out isomer interference.
- Assay Conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity) to control variables like pH and incubation time. highlights how halogen substitution (e.g., 4-Cl vs. 4-F) alters bioactivity due to electronegativity differences .
Methodological Challenges and Solutions
Q. How can researchers detect and quantify minor (Z)-isomers in synthesized batches?
- HPLC-MS : Use a chiral column (e.g., Chiralpak IA) with hexane/isopropanol eluent. Retention times for (E) and (Z) isomers differ by 1–2 minutes.
- NOESY NMR : Spatial proximity between diazenyl protons and pyrazole C–H confirms (E) configuration .
Q. What crystallographic software tools are recommended for refining disordered structures?
SHELX suite ( ) and OLEX2 are industry standards. For severe disorder (e.g., rotating phenyl groups), apply "ISOR" and "DELU" restraints to thermal parameters. resolved ethyl group disorder using PART instructions with 50:50 occupancy .
Q. How do solvent effects influence the stability of diazenyl-pyrazoles during storage?
Store in anhydrous DCM or acetonitrile at –20°C to prevent hydrolysis. Azo bonds degrade in aqueous acidic/basic conditions, forming hydrazines and nitroso byproducts. recommends argon atmospheres for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
